molecular formula C18H13Cl2NO2 B1420653 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-71-7

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420653
M. Wt: 346.2 g/mol
InChI Key: VRKXXKMEWNAXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core with a chlorine atom at the 8th position, a carbonyl chloride group at the 4th position, and a 4-ethoxyphenyl group at the 2nd position .

Scientific Research Applications

Crystal Structure and Bonding

  • Shahani et al. (2010) studied a related compound, highlighting the orientation of phenyl substituents and ethoxyphenyl rings in such molecules. This research can inform understanding of molecular interactions and crystal structure in similar quinoline derivatives (Shahani, Fun, Sarveswari, Vijayakumar, & Ragavan, 2010).

Reaction with Aromatic Amines

  • Kutkevichus and Shablinskas (1971) investigated the reaction of related quinoline compounds with aromatic amines, revealing insights into the chemical transformations and product formation under varying conditions (Kutkevichus & Shablinskas, 1971).

Optical Properties in Thin Films

  • Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of 4H-pyrano quinoline derivatives in thin films. Their work contributes to understanding the potential applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Structural Studies

  • Peng-cheng (2011) conducted synthesis and structural studies on similar quinoline derivatives. This research is key for understanding the molecular arrangement and potential applications in material science or pharmaceuticals (Peng-cheng, 2011).

properties

IUPAC Name

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKXXKMEWNAXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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